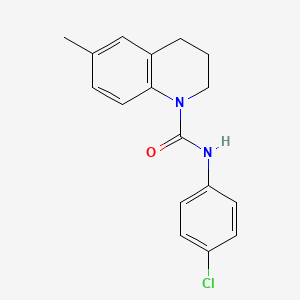

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

Beschreibung

N-(4-Chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a methyl group at position 6 and a 4-chlorophenyl carboxamide moiety. Tetrahydroquinoline derivatives are known for their bioactivity, including insecticidal and enzyme inhibitory properties, often influenced by substituents such as halogens (e.g., chlorine) and alkyl groups (e.g., methyl) .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRASNRFEGGZLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

Substitution with 4-Chlorophenyl Group: The introduction of the 4-chlorophenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of a suitable quinoline derivative with 4-chlorobenzene under basic conditions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the substituted quinoline derivative with an appropriate amine, such as methylamine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline and tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide exhibits significant biological activities:

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Specifically, it reduces the production of interleukin-6 (IL-6) and nitric oxide (NO), with IC50 values ranging from 20–40 µM for the most potent derivatives .

Antimicrobial Properties

Tetrahydroquinoline derivatives are known for their antimicrobial activities. Compounds similar to N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide have been reported to exhibit activity against various bacterial strains . This suggests potential applications in developing new antibiotics.

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the effects of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide on LPS-induced inflammation in BV2 cells. The compound significantly inhibited IL-6 and NO production, indicating its potential for treating neuroinflammatory conditions .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N-(4-chlorophenyl)-6-methyl | 20–40 | IL-6 Inhibition |

| Control | >80 | No significant effect |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of tetrahydroquinoline were tested against various pathogens. The results indicated that modifications to the tetrahydroquinoline structure enhanced antibacterial activity against resistant strains .

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Halogen Substitution Effects

- N-(4-Halophenyl)maleimides (Fluoro, Chloro, Bromo, Iodo): Halogen IC₅₀ (μM) F 5.18 Cl 7.24 Br 4.37 I 4.34 Trend: Larger halogens (Br, I) show slightly better inhibitory potency against monoacylglycerol lipase (MGL) than Cl or F, suggesting steric and electronic factors outweigh halogen size in this context .

Comparison to Target Compound :

The 4-chlorophenyl group in the target compound balances moderate electronegativity and synthetic feasibility. While bromo or iodo substitutions might enhance activity, chlorine is often preferred for stability and cost-effectiveness in agrochemical design .

Carboxamide Backbone Variations

- Hydroxamic Acid Derivatives (Compounds 6–10) :

- Tetrahydrocarbazole Derivatives :

- Example : N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide.

- Structure : Features a carbazole core with chloro and acetamide substituents.

- Application : Designed for antitumor or anti-inflammatory activity, highlighting the role of fused aromatic systems in drug discovery .

The 6-methyl group may confer metabolic stability compared to hydroxamic acids, which are prone to hydrolysis .

Biologische Aktivität

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide can be summarized as follows:

- IUPAC Name : N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

- Molecular Formula : C17H18ClN2O

- CAS Number : 894400-30-7

The presence of the chlorophenyl group and the carboxamide moiety contributes to its unique biological activity profile.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. A comparative analysis of related compounds demonstrated that those with a tetrahydroquinoline scaffold often possess enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Organisms |

|---|---|---|

| N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide | Moderate | Various bacterial strains |

| HSR1101 (related isoquinoline derivative) | Potent | LPS-induced inflammation in BV2 cells |

Anti-inflammatory Activity

The anti-inflammatory potential of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide has been evaluated in vitro using LPS-stimulated microglial cells. Similar compounds have shown the ability to suppress pro-inflammatory mediators such as IL-6 and TNF-α. The IC50 values for these activities were reported to be in the range of 20–40 µM for potent derivatives .

Anticancer Properties

Recent studies have focused on the anticancer properties of tetrahydroquinoline derivatives. In silico analyses have indicated that certain derivatives can effectively bind to cancer-related targets such as GPER and Bcl-2. For example, two ligands were shown to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with notable sensitivity observed in triple-negative breast cancer models .

The mechanisms underlying the biological activities of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide are still under investigation. However, it is hypothesized that:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anti-inflammatory Activity : It potentially inhibits the NF-kB signaling pathway and reduces the expression of inflammatory cytokines.

- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of related compounds:

- Study on Inflammation : HSR1101 was found to significantly reduce IL-6 levels in BV2 microglial cells treated with LPS. The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in neuroinflammatory diseases .

- Anticancer Evaluation : A study reported that tetrahydroquinoline derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of substituted benzaldehydes with cyclic amines, followed by cyclization and amide coupling. For example, chalcone intermediates (from 4-chlorobenzaldehyde and methyl-substituted ketones) undergo cyclization using acid catalysts like p-toluenesulfonic acid . Optimization of temperature (80–120°C) and reaction time (6–24 hours) is critical to maximize yield (reported 45–70% in analogous syntheses). Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .

- Data Comparison :

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| p-TsOH | 110 | 62 | |

| ZnCl₂ | 100 | 68 |

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

- Example Data :

- ¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar–H), 6.85 (d, J=8 Hz, 1H, quinoline-H), 3.20 (t, 2H, CH₂), 2.40 (s, 3H, CH₃) .

- HRMS : m/z calculated for C₁₇H₁₆ClN₂O [M+H]⁺: 311.0945; observed: 311.0948 .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?

- Methodology : Solubility is assessed via shake-flask method in solvents (DMSO, ethanol, water). Polar aprotic solvents (DMSO) generally dissolve the compound better (≥50 mg/mL). For in vitro studies, DMSO stock solutions (10 mM) are diluted in PBS (pH 7.4) to maintain stability .

Advanced Research Questions

Q. How can computational tools like Mercury CSD 2.0 or SHELX aid in resolving crystallographic ambiguities?

- Methodology :

- Mercury CSD : Visualizes crystal packing and hydrogen-bonding networks. For polymorphic forms, use the "Packing Similarity" tool to compare unit cells .

- SHELXL : Refines X-ray diffraction data. For twinned crystals, employ the TWIN/BASF commands to model overlapping lattices. Residual density maps (e.g., peaks >0.3 e⁻/ų) indicate misplaced atoms .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodology :

- Assay Variability : Compare MIC values (antimicrobial) and IC₅₀ (anticancer) under standardized conditions (e.g., CLSI guidelines).

- Structural Analogs : Test derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate pharmacophores .

- Data Table :

| Activity Type | Assay Model | Result (µM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 | |

| Anticancer | HeLa cells | IC₅₀ = 45 |

Q. How can reaction pathways be optimized to minimize byproducts like carbothioamides?

- Methodology :

- Thiocarbonyl Avoidance : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent sulfur contamination. Monitor intermediates via TLC (Rf=0.5 in EtOAc/hexane) .

- Byproduct Analysis : LC-MS identifies carbothioamide impurities (m/z +32 vs. target). Recrystallization in ethanol/water (7:3) removes 90% of byproducts .

Methodological Challenges and Solutions

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

- Resolution : Dynamic proton exchange (e.g., amide N–H) broadens signals. Use DMSO-d₆ at 25°C to slow exchange. For diastereotopic protons, 2D-NOESY confirms spatial proximity .

Q. How to validate molecular docking predictions for biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.